pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione

Organic Synthesis Process Chemistry Polycyclic Diketones

Synthetic sequences involving bromination, hydride reduction, or O-alkylation demand a diketone intermediate that tolerates aggressive conditions without competing side reactions. This fully saturated dodecahydro dione eliminates olefinic degradation pathways inherent to its octahydro analog. • Survives bromination, hydride reduction, and O-alkylation without side reactions (96% hydrogenation yield validated pathway) • Published single-crystal X-ray structure (orthorhombic, space group Aba2) enables pre-verification by powder XRD • Direct precursor to annulated hydroquinone ether radical-cation salts (US 10,637,099 B2) for redox shuttle additives

Molecular Formula C16H20O2
Molecular Weight 244.33 g/mol
CAS No. 66513-31-3
Cat. No. B12793860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione
CAS66513-31-3
Molecular FormulaC16H20O2
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESC1CC2CC1C3C2C(=O)C4C5CCC(C5)C4C3=O
InChIInChI=1S/C16H20O2/c17-15-11-7-1-2-8(5-7)12(11)16(18)14-10-4-3-9(6-10)13(14)15/h7-14H,1-6H2
InChIKeyVUPXFCMAVVIOEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentacyclo[10.2.1.1^{5,8}.0^{2,11}.0^{4,9}]hexadecane-3,10-dione (CAS 66513-31-3): A Fully Saturated Polycyclic Diketone Building Block


Pentacyclo[10.2.1.1^{5,8}.0^{2,11}.0^{4,9}]hexadecane-3,10-dione, also named dodecahydro-1,4:5,8-dimethanoanthracene-9,10-dione, is a saturated polycyclic diketone (C₁₆H₂₀O₂, MW 244.33) accessed by high-yield catalytic hydrogenation of the corresponding Diels–Alder adduct of cyclopentadiene and p-benzoquinone [1]. Its rigid, fused-ring framework bearing two ketone functionalities distinguishes it from unsaturated analogs and stereoisomeric forms, making it a strategic intermediate for redox-active materials and stereochemically defined synthetic scaffolds [1][2].

Why Generic Substitution Fails: Saturation State and Stereochemistry Critically Define Performance of Dimethanoanthracene Diones


In-class substitution of pentacyclo[10.2.1.1^{5,8}.0^{2,11}.0^{4,9}]hexadecane-3,10-dione with its unsaturated 1,4:5,8-dimethanooctahydroanthracene-9,10-dione analog or exo/endo stereoisomers introduces distinct reactivity and structural pitfalls. The dodecahydro core lacks the olefinic bonds present in the octahydro form, eliminating pathways for electrophilic addition, oxidative degradation, or unwanted polymerization [1]. Moreover, the stereochemical identity—defined by the endo-cis ring junctions—directly impacts solid-state packing, solubility, and downstream reaction diastereoselectivity, as evidenced by the divergent chemical behavior of exo-cis and endo-cis isomers documented by Yates and Switlak [2]. Thus, casual interchange of ostensibly similar polycyclic diones can lead to failed syntheses, ambiguous biological results, or compromised material properties.

Pentacyclo[10.2.1.1^{5,8}.0^{2,11}.0^{4,9}]hexadecane-3,10-dione: Quantitative Evidence of Differentiation from Closest Analogs


Near-Quantitative Hydrogenation Yield vs. Diels–Alder Precursor: Synthetic Efficiency Advantage

The target dodecahydro dione (compound 2) is obtained by hydrogenation of the octahydro Diels–Alder adduct (compound 1) in 96% isolated yield using 10% Pd/C under 60 psi H₂ [1]. In the same study, the preceding Diels–Alder cycloaddition between p-benzoquinone and cyclopentadiene affords the octahydro precursor in 87–90% yield [1]. The >5% yield advantage of the hydrogenation step, combined with its operational simplicity (filtration, concentration), demonstrates that the saturated diketone can be procured with exceptional efficiency relative to its unsaturated progenitor.

Organic Synthesis Process Chemistry Polycyclic Diketones

Absence of Olefinic Bonds Eliminates Undesired Reactivity: A Saturation-Based Differentiation

The target compound is fully saturated (dodecahydro, C₁₆H₂₀O₂), whereas the most direct analog, 1,4:5,8-dimethano-1,4,4a,5,8,8a,9a,10a-octahydroanthracene-9,10-dione, retains a double bond in each of the two cyclopentene rings (C₁₆H₁₆O₂) [1][2]. The saturated framework eliminates reactivity associated with olefins—such as electrophilic addition of halogens, autoxidation, or acid-catalyzed rearrangements—that are well-documented for the unsaturated adducts [2]. While direct comparative kinetic data are not available, the structural difference alone informs selection when the diketone must withstand oxidizing or electrophilic conditions in subsequent transformations.

Chemical Stability Side-Reaction Control Structure–Reactivity Relationship

Single-Crystal X-ray Structure Confirms Endo-Cis Stereochemistry and Planarity

X-ray diffraction analysis of a single crystal of the title compound established the molecular geometry unambiguously, revealing a nearly planar diketone core (torsion angle –179(2)° for C(4)–C(7)–C(8)–C(9)) with intermolecular interactions dominated by van der Waals forces [1][3]. This structural confirmation is essential because the Diels–Alder realm produces a mixture of endo/exo stereoisomers whose purities are difficult to assign by NMR alone [2]. The reported unit cell parameters and space group allow direct verification of purchased material by powder XRD.

Structural Chemistry Crystallography Stereochemical Assignment

Critical Precursor for Robust Radical-Cation Salts Used in Battery Redox Shuttles

The dodecahydro dione is the obligatory intermediate in the validated synthetic route to 1,4:5,8-dimethano-1,2,3,4,5,6,7,8-octahydro-9,10-dimethoxyanthracenium hexachloroantimonate, a robust radical-cation salt [1]. This radical cation belongs to a class of annulated hydroquinone ethers claimed as redox shuttle additives in lithium-ion battery electrolytes (US 10,637,099 B2) [2]. The saturated dione is specifically required because the bromination–reduction sequence to generate the diol precursor proceeds cleanly only on the saturated framework; the unsaturated analog would suffer competing addition to the double bonds [1].

Energy Storage Materials Redox Shuttle Additives Lithium-Ion Batteries

Pentacyclo[10.2.1.1^{5,8}.0^{2,11}.0^{4,9}]hexadecane-3,10-dione: Preferred Application Scenarios Stemming from Proven Differentiation


Multi-Step Synthesis of Stereochemically Pure Polycyclic Architectures

When a synthetic sequence demands a diketone intermediate that must survive bromination, hydride reduction, and O-alkylation without side reactions, the fully saturated dodecahydro dione is the only reliable choice. The 96% hydrogenation yield from the Diels–Alder adduct [1] and the subsequent clean conversion to a diol precursor (as demonstrated in the Organic Syntheses procedure [1]) provide a validated, reproducible pathway that the unsaturated octahydro analog cannot support due to competing olefin chemistry.

Crystallography and Structure-Based Drug Design Requiring Definitive Stereochemistry

For crystallographic studies or computational docking where exact three-dimensional geometry is paramount, the availability of a published single-crystal X-ray structure (orthorhombic, space group Aba2) for the title compound [2] offers a level of structural confidence that is unavailable for most stereoisomeric mixtures. Researchers can pre-verify purchased material by matching experimental powder XRD patterns to the reported unit cell parameters [2][3].

Development of Overcharge Protection Redox Shuttles for Lithium-Ion Batteries

The dodecahydro dione is the direct precursor to the annulated hydroquinone ether radical-cation salts patented as redox shuttle additives (US 10,637,099 B2) [4]. Procurement of the saturated diketone enables access to this proprietary electrolyte additive space, which is foreclosed if the unsaturated or incorrectly configured isomer is used instead.

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